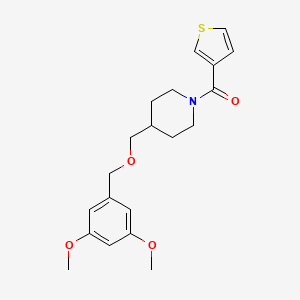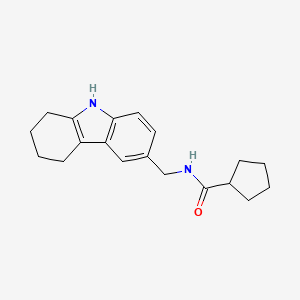
(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone, also known as DMTM, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMTM is a synthetic compound that belongs to the class of piperidine-based compounds. It has been found to possess a range of biological activities that make it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is not fully understood. However, it is believed to act on various molecular targets in the body, including the cannabinoid receptors and the GABA-A receptors. This compound has been found to modulate the activity of these receptors, leading to its biological effects.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. It has also been found to possess neuroprotective properties and has been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is its potent biological activity. This makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for the study of (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone. One direction is the investigation of its potential in the treatment of neurodegenerative diseases. Another direction is the investigation of its potential in the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential molecular targets.
Synthesis Methods
The synthesis of (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone involves a multi-step process that starts with the reaction of 3,5-dimethoxybenzyl alcohol with piperidine in the presence of a catalyst. The resulting product is then reacted with thiophene-3-carboxylic acid to produce this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Scientific Research Applications
(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to possess a range of biological activities that make it a promising candidate for the development of new drugs. This compound has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. It has also been found to possess neuroprotective properties and has been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-23-18-9-16(10-19(11-18)24-2)13-25-12-15-3-6-21(7-4-15)20(22)17-5-8-26-14-17/h5,8-11,14-15H,3-4,6-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVLGCAPXMDKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid](/img/structure/B2621566.png)

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-(isobutylamino)-4-oxobutanoic acid](/img/structure/B2621571.png)
![2-[[2-(4-methylanilino)-2-oxoethyl]disulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2621572.png)
![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2621573.png)
![2-Methoxy-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2621574.png)


![(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2621577.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2621579.png)
![2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2621581.png)
![N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanesulfonamide](/img/structure/B2621583.png)
![1-(4-Fluorophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2621586.png)